![molecular formula C8H11NO3S B2547508 4-[(1R)-1-羟乙基]苯-1-磺酰胺 CAS No. 220948-21-0](/img/structure/B2547508.png)

4-[(1R)-1-羟乙基]苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

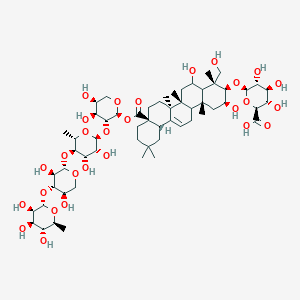

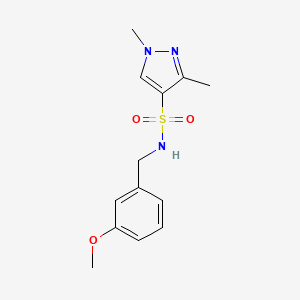

The compound "4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide" is a derivative of benzene sulfonamide, which is a class of compounds known for their inhibitory activity against carbonic anhydrases (CAs). Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and they are involved in various physiological processes. Inhibitors of CAs have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of benzene sulfonamide derivatives often involves reactions that introduce various functional groups to the benzene sulfonamide core. For example, the synthesis of triazole-linked O-glycosides of benzene sulfonamides is achieved through a 1,3-dipolar cycloaddition reaction of 4-azidobenzenesulfonamide with O-propynyl glycosides . Another approach involves the synthesis of 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, which are obtained through the introduction of a thiazole ring and amino group to the benzene sulfonamide structure .

Molecular Structure Analysis

The molecular structure of benzene sulfonamide derivatives is characterized using various spectroscopic and crystallographic techniques. For instance, the molecular structure parameters and vibrational frequencies of certain derivatives have been obtained using Density Functional Theory (DFT) and confirmed by FT-IR and FT-Raman spectroscopy . X-ray crystallography provides detailed information about the crystal structure, including bond lengths and angles, which is essential for understanding the interaction of these compounds with carbonic anhydrase enzymes .

Chemical Reactions Analysis

Benzene sulfonamide derivatives interact with carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This interaction is often characterized by X-ray crystallography, which reveals the orientation of the sulfonamide group and other substituents within the enzyme's active site . The nature of the substituents on the benzene sulfonamide core can significantly affect the inhibitory activity and selectivity towards different carbonic anhydrase isozymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the benzene ring. Computational methods like DFT are used to predict properties such as dipole moments, molecular electrostatic potential, and non-linear optical properties, which are important for understanding the reactivity and interaction of these compounds with biological targets . Additionally, thermodynamic properties can be analyzed to understand the temperature dependence of these properties .

科学研究应用

药理学研究和临床评估

磺酰胺类化合物因其药理特性而受到广泛研究。例如,磺噻米,一种磺酰胺衍生物,据报道在多种类型的癫痫中具有良好的抗惊厥特性,显示出作为一种有价值的抗惊厥药物的潜力,特别是对于智障癫痫患者,因为它具有较低的副作用发生率 (Laveck, de la Cruz, & Thomas, 1962)。另一项研究重点关注了 ON 01910.Na,一种苯甲基苯乙烯砜类似物,作为一种新型抗癌剂,它抑制有丝分裂进程并诱导细胞凋亡,显示出在针对广泛的人类癌症的临床应用中具有前景 (Ohnuma et al., 2006)。

环境影响和安全性

全氟磺酰胺,一种与磺酰胺化合物相关的类别,因其环境存在和影响而受到调查。一项研究重点关注它们在室内和室外空气以及室内灰尘中的出现,揭示了重要的室内空气源强度,并暗示了对人类暴露和环境污染的影响 (Shoeib et al., 2005)。

代谢和排泄研究

了解磺酰胺类化合物的代谢和排泄对于其安全有效的使用至关重要。布美他尼,一种强效利尿剂磺酰胺类似物,在人体中表现出快速吸收和消除,其药代动力学为其临床应用奠定了基础 (Halladay, Sipes, & Carter, 1977)。另一项研究评估了长效磺酰胺在尿路感染中的利尿作用,突出了其有价值且安全的抑菌特性 (Seneca, 1966)。

创新治疗应用

正在探索磺酰胺在新型治疗领域中的应用。例如,研究 6-羟基苯并[b]噻吩-2-磺酰胺作为碳酸酐酶抑制剂在正常血压受试者中降低眼压的疗效,强调了磺酰胺类化合物在眼科中的潜力 (Werner, Gerber, & Yoder, 1987)。

作用机制

Target of Action

The primary target of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .

Mode of Action

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide affects the folic acid metabolism cycle . Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA. Therefore, the inhibition of folic acid synthesis by 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide leads to a decrease in nucleotide synthesis, thereby inhibiting bacterial replication .

Pharmacokinetics

It is known that sulfonamides, in general, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is the inhibition of bacterial replication . By preventing the synthesis of folic acid, this compound inhibits the production of nucleotides, thereby preventing the replication of bacterial DNA .

属性

IUPAC Name |

4-[(1R)-1-hydroxyethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

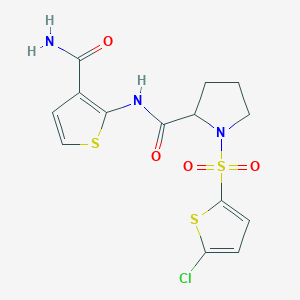

![Ethyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2547425.png)

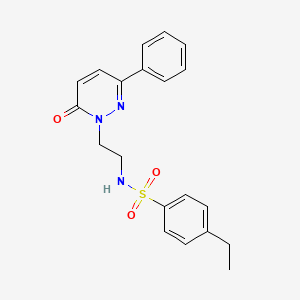

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2547430.png)

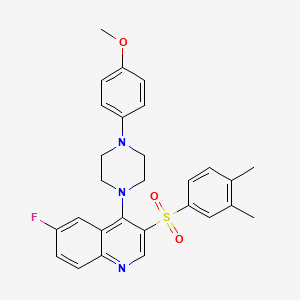

![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)

![1-[Chloro(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2547436.png)

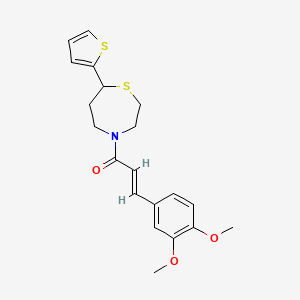

![1-(Oxan-4-yl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2547437.png)

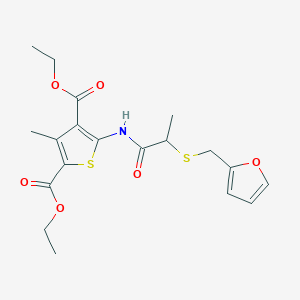

![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)

![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)